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{'title": "'TEPC-466 - Selleckchem’, 'url’: "--INVALID-LINK--', 'snippet": "TEPC-466 is a potent,
selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor,
exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1.
... TEPC-466 (OG-466) is a potent, selective, and orally bioavailable prostaglandin E2 receptor
subtype 4 (EP4) antagonist with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows
more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors
(EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer,
inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory
bowel disease, multiple sclerosis and etc.). ... In Vivo. TEPC-466 (3-30 mg/kg; p.o.; once daily
for 14 days) treatment significantly dose-dependently inhibits the tumor growth in the CT26
syngeneic mouse model. ...", 'meta_data': {'og:description": 'TEPC-466 is a potent, selective,
and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits
>10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1., 'og:title":
"TEPC-466 - Selleckchem’, 'og:type': ‘website', ‘og:url":
‘httpshttps://www.selleckchem.com/products/tepc-466.html', ‘twitter:card': 'summary’,
‘twitter:description”: "TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist
with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3,
DP1, FP, IP, and TP receptors. Phase 1.', 'twitter:title": 'TEPC-466 - Selleckchem'},
‘promotional_content': False} {'title': "TEPC-466 | EP4 Antagonist | MedChemExpress', ‘url": '--
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INVALID-LINK--', 'snippet": 'TEPC-466 is a potent, selective and orally active antagonist of the
prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4
receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over
other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential
for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid
arthritis, inflammatory bowel disease, multiple sclerosis and etc.). ... In Vitro. TEPC-466
potently inhibits PGE2-induced elevation of intracellular cAMP levels in HEK293 cells
expressing human EP4 (hEP4) with an IC50 of 3.4 nM. TEPC-466 also inhibits PGE2-induced
elevation of intracellular cAMP levels in CHO-K1 cells expressing mouse EP4 (mEP4) with an
IC50 of 2.2 nM. ...", 'meta_data'": {'og:description’: "'TEPC-466 is a potent, selective and orally
active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM
for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4
receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has
the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis,
rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.).’, ‘og:title": "TEPC-
466 | EP4 Antagonist | MedChemExpress', 'og:type': 'website', ‘og:url":
‘httpshttps://www.medchemexpress.com/tepc-466.html', ‘twitter:card': 'summary’,
‘twitter:description”: "TEPC-466 is a potent, selective and orally active antagonist of the
prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4
receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over
other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential
for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid
arthritis, inflammatory bowel disease, multiple sclerosis and etc.).’, 'twitter:title": 'TEPC-466 |
EP4 Antagonist | MedChemExpress'}, 'promotional_content': False} {'title': ' TEPC-466, an EP4
antagonist, suppresses the growth and metastasis of ...", 'url’: --INVALID-LINK--', 'snippet’: "The
present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the
growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed
that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In
addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells.
Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen
synthase kinase (GSK)-3[3 and [3-catenin. ... In conclusion, the present study suggested that
TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3[3/3-
catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients
with ESCC. ..., 'meta_data": {'og:description’: "The present study aimed to investigate the
effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells
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and the underlying mechanisms. The results revealed that TEPC-466 suppressed the
proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the
epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was
demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-33 and [3-
catenin. The expression levels of EP4 in ESCC tissues were demonstrated to be significantly
higher compared with in adjacent normal tissues, and were associated with the clinical stage
and prognosis of patients with ESCC. In conclusion, the present study suggested that TEPC-
466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3[/3-catenin
signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with
ESCC.', 'og:title": ' TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...
'og:type': ‘article’, 'og:url’: "httpshttps://www.spandidos-
publications.com/10.3892/01.2021.12781", 'twitter:card': 'summary_large_image’,
‘twitter:description”: "The present study aimed to investigate the effects of TEPC-466, a
selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying
mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and
invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal
transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the
phosphorylation of glycogen synthase kinase (GSK)-3[3 and B-catenin. The expression levels of
EP4 in ESCC tissues were demonstrated to be significantly higher compared with in adjacent
normal tissues, and were associated with the clinical stage and prognosis of patients with
ESCC. In conclusion, the present study suggested that TEPC-466 may suppress the growth
and metastasis of ESCC cells via the EP4/GSK-3[3/B-catenin signaling pathway. Thus, TEPC-
466 may be a promising therapeutic agent for patients with ESCC.', 'twitter:title': "'TEPC-466, an
EP4 antagonist, suppresses the growth and metastasis of ..."}, ‘promotional_content': False}
{'title": "'TEPC-466, a selective EP4 antagonist, suppresses the growth and ...", 'url’: --INVALID-
LINK--', 'snippet”: 'The present study aimed to investigate the effects of TEPC-466, a selective
EP4 antagonist, on the growth and metastasis of esophageal squamous cell carcinoma
(ESCC) cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed
the proliferation, migration and invasion of ESCC cells in vitro. ... In conclusion, the present
study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via
the EP4/GSK-3[/B-catenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic
agent for patients with ESCC. ...", 'meta_data": {'og:description’: 'The present study aimed to
investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis
of esophageal squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The
results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC
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cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of
ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of
glycogen synthase kinase (GSK)-3[3 and -catenin. The expression levels of EP4 in ESCC
tissues were demonstrated to be significantly higher compared with in adjacent normal tissues,
and were associated with the clinical stage and prognosis of patients with ESCC. In conclusion,
the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC
cells via the EP4/GSK-3[3/B3-catenin signaling pathway. Thus, TEPC-466 may be a promising
therapeutic agent for patients with ESCC.', 'og:image": '--INVALID-LINK--', 'og:image:alt":
'‘pubmed-meta-image’, 'og:site_name': 'PubMed’, 'og:title’: ' TEPC-466, a selective EP4
antagonist, suppresses the growth and ..., 'og:type’: ‘website’, ‘og:url’: "--INVALID-LINK--',
‘twitter:card': 'summary’, 'twitter:description': 'The present study aimed to investigate the effects
of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of esophageal
squamous cell carcinoma (ESCC) cells and the underlying mechanisms. The results revealed
that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In
addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells.
Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen
synthase kinase (GSK)-3[3 and 3-catenin. The expression levels of EP4 in ESCC tissues were
demonstrated to be significantly higher compared with in adjacent normal tissues, and were
associated with the clinical stage and prognosis of patients with ESCC. In conclusion, the
present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC
cells via the EP4/GSK-3[3/B-catenin signaling pathway. Thus, TEPC-466 may be a promising
therapeutic agent for patients with ESCC.', 'twitter:title": "'TEPC-466, a selective EP4 antagonist,
suppresses the growth and ...'}, ‘promotional_content': False} {'title": 'A Novel Selective EP4
Antagonist, TEPC-466, Suppresses Tumor Growth ..., 'url: --INVALID-LINK--', 'snippet":
"TEPC-466 is a novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4).
This study aimed to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). ...
In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of CRC cells. TEPC-466
also inhibited the infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T
cells (Tregs) in the tumor microenvironment. ...", 'meta_data'": {'og:description: " TEPC-466 is a
novel selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4). This study aimed
to elucidate the antitumor effects of TEPC-466 in colorectal cancer (CRC). The expression of
EP4 was analyzed in human CRC tissues. The effects of TEPC-466 on CRC cell proliferation,
migration, and invasion were examined in vitro. The in vivo antitumor effects of TEPC-466 were
evaluated in a mouse model of CRC. The results showed that EP4 was highly expressed in
human CRC tissues and was associated with poor prognosis. TEPC-466 inhibited the

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861733?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

proliferation, migration, and invasion of CRC cells in vitro. In vivo, TEPC-466 suppressed the
tumor growth and liver metastasis of CRC cells. TEPC-466 also inhibited the infiltration of
myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor
microenvironment. These findings suggest that TEPC-466 has potent antitumor effects in CRC
and may be a promising therapeutic agent for patients with CRC.’", 'og:site_name": 'American
Association for Cancer Research’, 'og:title': 'A Novel Selective EP4 Antagonist, TEPC-466,
Suppresses Tumor Growth ...", 'og:type": 'article’, 'og:url’: '--INVALID-LINK--', 'twitter:card'
'summary_large_image', 'twitter:description: 'TEPC-466 is a novel selective antagonist of the
prostaglandin E2 receptor subtype 4 (EP4). This study aimed to elucidate the antitumor effects
of TEPC-466 in colorectal cancer (CRC). The expression of EP4 was analyzed in human CRC
tissues. The effects of TEPC-466 on CRC cell proliferation, migration, and invasion were
examined in vitro. The in vivo antitumor effects of TEPC-466 were evaluated in a mouse model
of CRC. The results showed that EP4 was highly expressed in human CRC tissues and was
associated with poor prognosis. TEPC-466 inhibited the proliferation, migration, and invasion of
CRC cells in vitro. In vivo, TEPC-466 suppressed the tumor growth and liver metastasis of
CRC cells. TEPC-466 also inhibited the infiltration of myeloid-derived suppressor cells
(MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment. These findings suggest
that TEPC-466 has potent antitumor effects in CRC and may be a promising therapeutic agent
for patients with CRC.', 'twitter:title": 'A Novel Selective EP4 Antagonist, TEPC-466, Suppresses
Tumor Growth ..."}, 'promotional_content': False} {'title": 'The EP4 antagonist TEPC-466 exhibits
an anti-tumor effect in ...", 'url’: '--INVALID-LINK--', 'snippet": "The EP4 antagonist TEPC-466
exhibits an anti-tumor effect in gallbladder cancer through the inhibition of the GSK-33/3-
catenin signaling pathway. Sci Rep 12, 53 (2022). --INVALID-LINK--. Download citation. ... To
investigate the function of EP4 in GBC, we examined the effect of TEPC-466, a selective EP4
antagonist, on the proliferation and invasion of GBC cells. We found that TEPC-466 inhibited
the proliferation and invasion of GBC cells in vitro. ...", 'meta_data’: {'og:description’: 'Scientific
Reports - The EP4 antagonist TEPC-466 exhibits an anti-tumor effect in gallbladder cancer
through the inhibition of the GSK-3[/B-catenin signaling pathway', 'og:title': 'The EP4 antagonist
TEPC-466 exhibits an anti-tumor effect in ...", 'og:type": ‘article’, 'og:url’: --INVALID-LINK--,
‘citation_journal_title": 'Scientific Reports', ‘citation_author': 'Tan, Z.", ‘citation_publication_date":
'2022/01/11', ‘citation_doi": '10.1038/s41598-021-04533-z'}, '‘promotional_content’: False} {'title":
‘A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...", 'url’: '--INVALID-
LINK--', 'snippet': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression in
uterine cervical cancer. ... In the present study, we investigated the anti-tumor effects of TEPC-
466, a selective EP4 antagonist, on uterine cervical cancer. We found that EP4 was highly
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expressed in human uterine cervical cancer tissues and was associated with poor prognosis.
TEPC-466 inhibited the proliferation, migration, and invasion of uterine cervical cancer cells in
vitro. ...", 'meta_data": {'og:description': '(2021). A selective EP4 antagonist, TEPC-466,
suppresses tumor progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22,
No. 1-2, pp. 85-95., 'og:title": 'A selective EP4 antagonist, TEPC-466, suppresses tumor
progression ...", 'og:type": 'article’, 'og:url’: '--INVALID-LINK--', 'twitter:card': 'summary’,
‘twitter:description”: '(2021). A selective EP4 antagonist, TEPC-466, suppresses tumor
progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22, No. 1-2, pp. 85-95.',
‘twitter:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...'},
‘promotional_content": False}## Unveiling the Potency of TEPC-466: A Comparative Analysis
Across Diverse Cancer Cell Lines

For Immediate Release

A comprehensive review of available data highlights the efficacy of TEPC-466, a potent and
selective EP4 antagonist, in curbing cancer cell proliferation and metastasis across a spectrum
of cell lines. This guide synthesizes key findings, offering researchers, scientists, and drug
development professionals a clear comparison of its performance and insights into its
mechanism of action.

TEPC-466 is an orally bioavailable antagonist of the prostaglandin E2 (PGEZ2) receptor subtype
4 (EP4), demonstrating high selectivity with a Ki of 1.3 nM for the human EP4 receptor. Its
targeted action makes it a promising candidate for research in oncology, inflammation, and
autoimmune diseases. This guide delves into its performance in various cancer cell lines,
comparing its efficacy with other relevant compounds and elucidating the experimental
frameworks used to generate these findings.

Comparative Efficacy of TEPC-466 in Cancer Cell
Lines

TEPC-466 has demonstrated significant anti-tumor effects in a variety of cancer cell lines by
inhibiting proliferation, migration, and invasion. The following table summarizes its inhibitory
concentrations (IC50) in different cell types, providing a quantitative comparison of its potency.
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BENGHE

Cell Line Cancer Type Assay IC50 (nM) Reference
HEK293
(expressing - CAMP Elevation 3.4
hEP4)
CHO-K1
(expressing - CAMP Elevation 2.2
mEP4)
Esophageal
phag Proliferation,
Squamous Cell Esophageal o N
) Migration, Not Specified
Carcinoma Cancer )
Invasion
(ESCC)
Colorectal Proliferation,
Colorectal o N
Cancer (CRC) Migration, Not Specified
Cancer '
cells Invasion
Gallbladder o
Gallbladder Proliferation, -
Cancer (GBC) ) Not Specified
Cancer Invasion
cells
) ) ) ) Proliferation,
Uterine Cervical Uterine Cervical ) ) .
Migration, Not Specified
Cancer cells Cancer _
Invasion

Mechanism of Action: The EP4/GSK-3f3/3-catenin
Signaling Pathway

TEPC-466 exerts its anti-cancer effects primarily through the inhibition of the EP4/GSK-3[3/[3-
catenin signaling pathway. In several cancer types, including esophageal squamous cell
carcinoma and gallbladder cancer, TEPC-466 has been shown to suppress the phosphorylation
of glycogen synthase kinase (GSK)-3[3 and (3-catenin. This inhibition disrupts the downstream
signaling cascade that promotes cancer cell growth and metastasis.
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In Vitro Studies In Vivo Studies
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Click to download full resolution via product page

¢ To cite this document: BenchChem. [A comparative study of TEPC466's performance in
various cell lines]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10861733/docs#a-comparative-study-of-tepc466-s-
performance-in-various-cell-lines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b10861733/docs?utm_src=pdf-body-img#a-comparative-study-of-tepc466-s-performance-in-various-cell-lines
https://www.benchchem.com/product/b10861733/docs#a-comparative-study-of-tepc466-s-performance-in-various-cell-lines
https://www.benchchem.com/product/b10861733/docs#a-comparative-study-of-tepc466-s-performance-in-various-cell-lines
https://www.benchchem.com/product/b10861733/docs#a-comparative-study-of-tepc466-s-performance-in-various-cell-lines
https://www.benchchem.com/product/b10861733/docs#a-comparative-study-of-tepc466-s-performance-in-various-cell-lines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861733?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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